2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid is a compound notable for its isoindolinone core, which provides a versatile scaffold for the synthesis of various bioactive molecules. This compound is classified under organic compounds, specifically as a derivative of isoindoline, and has potential therapeutic applications due to its unique structural properties.
The synthesis of 2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid typically involves multi-step organic reactions. One common approach includes the condensation of an appropriate phenyl-substituted precursor with acetic acid derivatives under controlled conditions.
The molecular structure of 2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid features a fused isoindoline system with a ketone functional group adjacent to the phenyl ring. The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C16H13NO3 |
Molecular Weight | 273.28 g/mol |
IUPAC Name | 2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid |
InChI Key | VJQKZVQKQXGZHZ-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C=C(C=C)C=O |
The structural data indicates that the compound possesses significant functional groups that contribute to its reactivity and biological activity.
2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid can undergo various chemical transformations:
These reactions are typically carried out under controlled laboratory conditions, ensuring that by-products are minimized and yields are maximized.
The mechanism of action for 2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid involves several pathways:
Research into these mechanisms often involves biochemical assays to quantify enzyme activity or cellular responses to treatment with the compound.
The physical properties of 2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid include:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide |
Stability | Stable under standard laboratory conditions but sensitive to strong oxidizing agents |
The compound has potential applications in medicinal chemistry as a scaffold for developing new pharmaceuticals. Its unique structural features make it suitable for further modifications that could enhance its biological activity against various diseases, including cancer and neurodegenerative disorders.
Isoindolinone derivatives emerged as privileged scaffolds in medicinal chemistry following the serendipitous discovery of pharmacologically active natural products containing this structural motif. The isoindolin-1-one core first gained significant attention in the 1960s when researchers isolated alkaloids from Strychnos species exhibiting diverse biological activities. This discovery catalyzed systematic investigations into synthetic isoindolinone derivatives, leading to several clinically valuable compounds [3]. The historical development of this chemotype reveals a fascinating trajectory from natural product isolation to rational drug design:
Table 1: Milestones in Isoindolinone-Based Drug Development
Time Period | Development Phase | Representative Compounds | Therapeutic Area |
---|---|---|---|
1960s | Natural Product Isolation | Strychnos Alkaloids | Neuromodulation |
1970-1980s | First-Generation Synthetics | Benzodiazepine Isoindolinones | CNS Disorders |
1990s | Structural Optimization | Indomethacin Derivatives | Anti-inflammatory |
2000-Present | Targeted Therapeutics | β-Catenin/BCL9 Inhibitors | Oncology |
The evolutionary trajectory of 2-(3-oxo-2-phenylisoindolin-1-yl)acetic acid derivatives specifically began with structural modifications of indomethacin (17), a non-steroidal anti-inflammatory drug containing a modified isoindolinone structure [3]. Medicinal chemists recognized that incorporating the acetic acid moiety onto the isoindolinone nitrogen significantly altered the compound's physicochemical properties while maintaining bioactivity. This strategic modification represented a pivotal advancement from simple isoindolinones to more complex derivatives with improved drug-like characteristics. By the early 2000s, research had expanded to explore the anticancer potential of these molecules, particularly after recognizing their structural similarity to tubulin polymerization inhibitors like vincristine (18) [3].
Contemporary drug discovery efforts have leveraged this scaffold in developing inhibitors targeting protein-protein interactions (PPIs), especially in oncology. Recent studies demonstrate that derivatives featuring the 2-(3-oxo-2-phenylisoindolin-1-yl)acetic acid structure effectively disrupt the β-catenin/BCL9 interaction – a crucial node in the Wnt signaling pathway implicated in various cancers [4]. The acetic acid substituent in these inhibitors plays a critical role in establishing key hydrogen bonding networks with target proteins, showcasing how historical structural insights continue to inform modern drug design paradigms.
The isoindolin-1-one core represents a fused bicyclic system consisting of a benzene ring condensed with a five-membered lactam ring. This arrangement confers distinctive structural advantages for molecular recognition processes critical to drug action. The core's planar benzamide region enables π-π stacking interactions with aromatic residues in binding pockets, while the lactam functionality provides both hydrogen bond acceptor and donor capabilities [3]. When substituted at the 2-position with a phenyl ring, as in 2-(3-oxo-2-phenylisoindolin-1-yl)acetic acid, the molecule gains additional hydrophobic character and rotational constraints that profoundly influence binding specificity:
Table 2: Structural Features and Corresponding Biological Interactions
Structural Element | Molecular Properties | Biological Interactions | Functional Impact |
---|---|---|---|
Lactam Ring | H-bond donor/acceptor | Polar interactions with receptor | Target specificity |
Fused Benzene Ring | Planar hydrophobic surface | π-π stacking, Van der Waals | Binding affinity |
2-Phenyl Substituent | Rotational constraint | Hydrophobic pocket filling | Selectivity modulation |
N-Acetic Acid Chain | Flexible acidic group | Salt bridge formation | Solubility & binding |
The rigidity of the bicyclic system enforces precise three-dimensional positioning of pharmacophoric elements, making it an excellent scaffold for designing enzyme inhibitors. Structural biology studies of tubulin polymerization inhibitors reveal how the isoindolin-1-one core mimics the spatial orientation of natural ligands [3]. This bioisosteric relationship explains the prevalence of this structural motif in anticancer agents targeting cytoskeletal dynamics. Additionally, the core's electronic distribution creates a dipole moment that facilitates interactions with charged residues in active sites, as observed in the binding mode analysis of β-catenin/BCL9 inhibitors where the carbonyl group forms critical hydrogen bonds with Lys312 and Asn316 residues [4].
Structural analogs demonstrate how substitution patterns dramatically influence biological activity. The incorporation of electron-withdrawing groups at the 5- or 6-positions of the benzene ring enhances binding affinity for certain kinase targets, while bulky substituents on the 2-phenyl ring can either improve or diminish activity depending on the target's binding cavity topology [7]. This structure-activity relationship (SAR) knowledge enables rational optimization of 2-(3-oxo-2-phenylisoindolin-1-yl)acetic acid derivatives for specific therapeutic applications while maintaining the pharmacological privilege inherent to the core structure.
The acetic acid moiety appended to the isoindolin-1-one nitrogen represents a strategic molecular modification that profoundly influences both the physicochemical properties and biological interactions of these compounds. Unlike simple alkyl chains, the acetic acid group introduces an ionizable carboxylic acid functionality (pKa ≈ 3.5-4.5) that dramatically alters the molecule's behavior in physiological environments. This structural feature serves multiple critical functions in drug design:
Solubility-Bioavailability Enhancement: The carboxylic acid group significantly improves aqueous solubility at physiological pH through ionization, addressing a major limitation of unsubstituted isoindolinones which tend toward high lipophilicity. This property is crucial for oral bioavailability as demonstrated in comparative studies showing that acetic acid-containing derivatives exhibit 3-5 times higher intestinal permeability in Caco-2 cell models compared to their methyl ester counterparts [7]. The ionization state can be precisely tuned through prodrug approaches (e.g., ethyl ester prodrugs) that mask the carboxylic acid during absorption, followed by enzymatic hydrolysis in systemic circulation.
Target Engagement Optimization: Beyond pharmacokinetic benefits, the acetic acid chain directly participates in molecular recognition events. In β-catenin/BCL9 inhibitors, the flexible acetic acid linker enables optimal positioning of the carboxylic acid for salt bridge formation with critical lysine residues (e.g., Lys312 in BCL9), contributing substantially to binding energy [4]. The conformational flexibility of the two-carbon spacer allows the carboxylic acid to explore spatial orientations inaccessible to rigid scaffolds, facilitating optimal interactions with protein targets.
Table 3: Pharmacokinetic Modulation by Acetic Acid Substituent
Pharmacokinetic Parameter | Unsubstituted Isoindolinone | Acetic Acid Derivative | Impact |
---|---|---|---|
logP (Octanol/Water) | 2.8-3.5 | 1.2-1.9 | Enhanced solubility |
Plasma Protein Binding (%) | 85-92 | 75-82 | Increased free fraction |
Metabolic Stability (t½) | 45-60 min | 90-120 min | Reduced clearance |
Permeability (Papp × 10⁻⁶ cm/s) | 8.2-10.7 | 15.3-18.9 | Improved absorption |
Metabolic Stability Enhancement: The acetic acid substituent influences biotransformation pathways by reducing cytochrome P450-mediated oxidation of the isoindolinone core. Metabolic studies comparing methylated versus acetic acid-containing analogs reveal a significant decrease in formation rate of potentially toxic hydroxylated metabolites [7]. Furthermore, the carboxylic acid functionality facilitates conjugation reactions (glucuronidation) that typically produce more readily excreted metabolites compared to the complex phase I metabolites generated from alkyl-substituted isoindolinones.
The strategic incorporation of the acetic acid moiety exemplifies how rational molecular editing can simultaneously address multiple drug development challenges. Contemporary medicinal chemistry efforts continue to explore structural variations around this group, including bioisosteric replacements (tetrazoles, sulfonamides) and prodrug approaches, further expanding the utility of 2-(3-oxo-2-phenylisoindolin-1-yl)acetic acid as a versatile scaffold for diverse therapeutic applications.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7